molecular formula C14H15NO2 B6414852 6-(4-Ethoxy-2-methylphenyl)pyridin-3-ol CAS No. 1261973-63-0

6-(4-Ethoxy-2-methylphenyl)pyridin-3-ol

Cat. No.: B6414852
CAS No.: 1261973-63-0
M. Wt: 229.27 g/mol
InChI Key: PEJQLUQPXHTUTP-UHFFFAOYSA-N
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Description

6-(4-Ethoxy-2-methylphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position and a substituted aryl group (4-ethoxy-2-methylphenyl) at the 6-position. This structural motif is critical for its physicochemical and bioactivity profiles.

Properties

IUPAC Name

6-(4-ethoxy-2-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-17-12-5-6-13(10(2)8-12)14-7-4-11(16)9-15-14/h4-9,16H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJQLUQPXHTUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC=C(C=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692633
Record name 6-(4-Ethoxy-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-63-0
Record name 6-(4-Ethoxy-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxy-2-methylphenyl)pyridin-3-ol can be achieved through several methods, including:

    Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.

    Direct Arylation: This method involves the direct arylation of pyridine with an aryl halide in the presence of a transition metal catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling or direct arylation methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxy-2-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.

    Substitution: The ethoxy and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-Ethoxy-2-methylphenyl)pyridin-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxy-2-methylphenyl)pyridin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins.

Comparison with Similar Compounds

Structural Analogues of Pyridin-3-ol Derivatives

The pyridin-3-ol core is a common scaffold in medicinal chemistry. Key structural variations among analogues include substituents at the 6-position, which influence electronic, steric, and lipophilic properties. Below is a comparative analysis:

Compound Name 6-Position Substituent Molecular Weight Key Bioactivity/Properties References
6-(4-Ethoxy-2-methylphenyl)pyridin-3-ol 4-ethoxy-2-methylphenyl ~259.3 (calc.) Hypothesized neuroprotective/AChE interaction Inferred
6-(Ethoxymethyl)pyridin-3-ol (14) Ethoxymethyl 153.18 Neuroprotective activity
6-(Hydroxymethyl)pyridin-3-ol Hydroxymethyl 125.13 High polarity, metabolic instability
6-(Thiophen-2-yl)pyridin-3-ol Thiophen-2-yl 177.23 Enhanced π-π interactions
6-(Cyclopropylmethoxy)pyridin-3-ol Cyclopropylmethoxy 179.19 Improved metabolic stability
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol 4-chloro-2-methoxyphenyl 239.67 Antistroke activity
6-(2,5-Dimethoxyphenyl)pyridin-3-ol 2,5-dimethoxyphenyl 231.25 Electronic modulation via methoxy

Substituent Effects on Bioactivity

  • Alkyl vs. Aryl Groups : Ethyl or propyl chains at the 6-position (e.g., 6-ethyl-pyridin-3-ol derivatives) enhance acetylcholinesterase (AChE) reactivation, likely due to balanced hydrophobicity and steric accessibility . In contrast, the bulky 4-ethoxy-2-methylphenyl group in the target compound may improve target binding via aromatic interactions but could reduce solubility.
  • Electron-Donating vs. Chloro substituents (e.g., 5-(4-chloro-2-methoxyphenyl)pyridin-3-ol ) may improve lipophilicity and membrane permeability.
  • Heteroaromatic Substituents : Thiophene-containing analogues (e.g., 6-(Thiophen-2-yl)pyridin-3-ol ) introduce sulfur-mediated interactions, which can modulate metabolic pathways and receptor affinity.

Physicochemical Properties

  • Lipophilicity : The 4-ethoxy-2-methylphenyl group likely increases logP compared to hydroxymethyl or methoxymethyl substituents, favoring blood-brain barrier penetration but risking aqueous solubility limitations .
  • Solubility : Polar groups (e.g., hydroxymethyl in 6-(Hydroxymethyl)pyridin-3-ol ) enhance water solubility but may necessitate prodrug strategies for bioavailability.

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